8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-(5-methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6-11-12-10(15-6)13-7-2-3-8(13)5-9(14)4-7/h7-9,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBGXQHZZXEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C3CCC2CC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Purification Techniques
- Recrystallization : Isopropanol or n-heptane are preferred for isolating the final product, with purity >98% achieved via sequential washes.
- Chromatography : Silica gel chromatography using ethyl acetate/hexane (3:7) resolves regioisomeric byproducts, particularly in cyclization routes.
Analytical Characterization
Critical spectroscopic data for 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to modify the thiadiazole ring or the bicyclic structure.
Substitution: Various substitution reactions can be performed on the thiadiazole ring or the bicyclic core to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Variations in Substituents
The 8-azabicyclo[3.2.1]octan-3-ol framework is versatile, allowing diverse substituents at the 8-position. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Molecular Weight : The target compound (C₁₁H₁₅N₃OS) has a molecular weight of 237.32 g/mol, higher than tropine (141.21 g/mol) due to the thiadiazole group.
- Boiling Points : Tropine derivatives (e.g., 8-methyl analog) have boiling points ~502–506 K , while bulkier substituents (e.g., naphthyl) likely increase molecular weight and boiling points.
- Solubility : Thiadiazole’s polarity may improve aqueous solubility compared to purely aromatic substituents (e.g., naphthyl) but reduce it relative to hydroxylated analogs.
Key Differentiators of the Target Compound
Heterocyclic Substituent : The 1,3,4-thiadiazole group distinguishes it from phenyl, naphthyl, or simpler heterocycles (e.g., thiazole), offering a balance of electron withdrawal and hydrogen-bonding capacity.
Synthetic Complexity : Thiadiazole incorporation may require multistep synthesis (e.g., cyclization with POCl3 ), contrasting with direct aryl coupling in analogs .
Bioactivity Potential: While dopamine receptor binding is common in analogs, the thiadiazole moiety could redirect activity toward antimicrobial or antiviral targets, as seen in other thiadiazole-containing drugs .
Biological Activity
Overview
The compound 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic molecule notable for its unique bicyclic structure and the presence of a thiadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 227.31 g/mol. The structural features include:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Bicyclic Structure : This configuration enhances the compound's stability and reactivity.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, based on related compounds, several hypotheses can be drawn:
-
Antimicrobial Activity : Similar thiadiazole derivatives have demonstrated antimicrobial properties by disrupting essential biochemical pathways in microorganisms, such as:
- Cell wall synthesis
- Protein synthesis
- DNA replication
-
Potential Interaction Mechanisms :
- Non-covalent Interactions : These may include hydrogen bonding and hydrophobic interactions with target biomolecules.
Anticancer Properties
Recent reviews have highlighted the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HCT116 (Colon) | 3.29 | High |
| H460 (Lung) | 10 | Moderate |
| MCF7 (Breast) | 0.28 | Very High |
These findings indicate that modifications to the thiadiazole structure can enhance anticancer activity, suggesting that further exploration of this compound could yield promising results in cancer therapeutics.
Case Studies and Research Findings
A study conducted on various thiadiazole derivatives demonstrated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest:
- Cytotoxicity Assays : Compounds were tested against multiple cancer cell lines, revealing IC50 values ranging from 0.74 to 10 µg/mL.
- Mechanistic Insights : Some derivatives showed interaction with tubulin, indicating a possible mechanism involving disruption of microtubule dynamics.
Q & A
Q. How does stereochemistry influence pharmacological efficacy?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate isomers.
- In Vivo Testing : Compare pharmacokinetic profiles (AUC, C) of enantiomers in rodent models.
- Case Study : Endo vs. exo configurations in azabicyclo derivatives showed 10-fold differences in receptor binding .
Table: Comparative Physical Properties of Related Azabicyclo Compounds
| Compound | Boiling Point (K) | Molecular Weight (g/mol) | Source |
|---|---|---|---|
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | 502.2–506.2 | 155.24 | NIST |
| Analog with thiadiazole moiety | Data pending | ~253.3 (estimated) | - |
Note: Data for the target compound require experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
